molecular formula C5H6N2 B14040373 3-Aminopyridine-D6

3-Aminopyridine-D6

Cat. No.: B14040373
M. Wt: 100.15 g/mol
InChI Key: CUYKNJBYIJFRCU-UDDMDDBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminopyridine-D6 is a deuterated form of 3-Aminopyridine, where six hydrogen atoms are replaced by deuterium. This compound is a derivative of pyridine, an aromatic heterocyclic organic compound. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it valuable in studies involving mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminopyridine-D6 can be synthesized through several methods. One common method involves the Hofmann rearrangement of nicotinamide with sodium hypobromite, which is prepared in situ by the reaction of sodium hydroxide and bromine at 70°C . This reaction yields 3-Aminopyridine, which can then be deuterated to obtain this compound.

Industrial Production Methods

For industrial production, the process involves the same Hofmann rearrangement but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The final product undergoes several purification steps, including recrystallization and drying, to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

3-Aminopyridine-D6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: It can be reduced to form different aminopyridine derivatives.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are commonly used.

Major Products

The major products formed from these reactions include various substituted pyridines, aminopyridines, and other heterocyclic compounds .

Scientific Research Applications

3-Aminopyridine-D6 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in studies involving enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Used in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-Aminopyridine-D6 involves its interaction with various molecular targets. In biological systems, it can act as a potassium channel blocker, affecting the flow of potassium ions across cell membranes. This action can influence neuronal excitability and has been studied in the context of neurological disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminopyridine-D6 is unique due to its deuterium labeling, which provides distinct advantages in analytical techniques like mass spectrometry and NMR spectroscopy. This isotopic labeling allows for more precise tracking and analysis of the compound in various research applications .

Properties

Molecular Formula

C5H6N2

Molecular Weight

100.15 g/mol

IUPAC Name

N,N,2,4,5,6-hexadeuteriopyridin-3-amine

InChI

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D/hD2

InChI Key

CUYKNJBYIJFRCU-UDDMDDBKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])N([2H])[2H])[2H]

Canonical SMILES

C1=CC(=CN=C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.